Pyridin-4-yl(pyrrolidin-1-yl)methanone
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Overview
Description
Pyridin-4-yl(pyrrolidin-1-yl)methanone is a compound that features a pyridine ring attached to a pyrrolidine ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(pyrrolidin-1-yl)methanone typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of pyridine-4-carboxylic acid as a starting material, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with pyrrolidine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Pyridin-4-yl(pyrrolidin-1-yl)methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Pyridin-4-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridin-4-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-4-yl(piperidin-1-yl)methanone
- Pyridin-4-yl(morpholin-1-yl)methanone
- Pyridin-4-yl(pyrrolidin-2-yl)methanone
Uniqueness
Pyridin-4-yl(pyrrolidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the pyridine and pyrrolidine rings provides a versatile scaffold for further functionalization and optimization in drug discovery and material science .
Properties
IUPAC Name |
pyridin-4-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWSNKINXEYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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